Isopropylphenyl phosphate

説明

Synthesis Analysis

The synthesis of IPP involves the reaction of isopropylphenol with phosphorus oxychloride, optimizing the reaction conditions to achieve high yield and purity. Zhuang Wei-qiang (2008) outlined the synthesis process, indicating that the optimal conditions involve a molar ratio of isopropylphenol to phosphorus oxychloride of 3.1:1, a reaction temperature of 180 °C, and a reaction time of 7.5 hours, resulting in a product yield of 97% (Zhuang Wei-qiang, 2008).

Molecular Structure Analysis

Research on the molecular structure of isopropylphenyl phosphate derivatives has provided insights into their crystalline arrangements and hydrogen bonding networks. Minyaev et al. (2017) explored the crystal structures of rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes, revealing isomorphous structures that exhibit significant intramolecular hydrogen bonding, forming a two-dimensional hydrogen-bond network (Minyaev et al., 2017).

Chemical Reactions and Properties

IPP's chemical properties, including its reactivity with various substrates and potential for forming complexes, are crucial for its applications. Minyaev et al. (2018) reported on the catalytic properties of rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes, demonstrating their effectiveness in 1,3-diene polymerization and as inhibitors in the oxidation of polydimethylsiloxane (Minyaev et al., 2018).

Physical Properties Analysis

The physical properties of IPP, such as solubility, melting point, and viscosity, are influenced by its molecular structure and are important for its application in industrial processes. While specific studies on these properties were not identified in the search, general knowledge suggests that organophosphates like IPP have diverse physical properties that make them suitable for use as flame retardants and plasticizers.

Chemical Properties Analysis

IPP's chemical properties, including its stability, hydrolysis, and reactivity with other chemicals, define its utility in various applications. Sakakura et al. (2005) demonstrated a method for the selective synthesis of phosphate monoesters, highlighting the nuanced chemical behavior of organophosphates under different reaction conditions (Sakakura et al., 2005).

科学的研究の応用

Flame Retardants

- Field : Material Science

- Application : Isopropylphenyl phosphate is used as a flame retardant in various applications . It is a low viscosity synthetic isopropylated triaryl phosphate ester .

- Method : It is added to materials during the manufacturing process to minimize the risk of a fire starting or reduce fire propagation .

- Results : The use of phosphorous-containing flame retardants (PFRs) like Isopropylphenyl phosphate has grown drastically since the phase out of polybrominated diphenyl ethers (PBDEs) in the past decade due to concerns regarding their persistence and toxicity .

Personal Care and Household Products

- Field : Environmental Health

- Application : Isopropylphenyl phosphate is used as a plasticizer in consumer products . It is found in personal care products (PCP) and household products (HP) .

- Method : A subset of 230 women and 229 men were recruited from Massachusetts General Hospital fertility clinic between 2005 and 2015. At each visit, participants completed a questionnaire of PCP and HP use. Metabolites were measured in urine .

- Results : The study found that moisturizer, nail polish remover, and nail polish use were associated with an increase in diphenyl phosphate (DPHP) concentrations, while isopropylphenyl phenyl phosphate (ip-PPP) concentrations increased with conditioner, cosmetics, deodorant, and hair product use .

Textiles

- Field : Textile Engineering

- Application : Isopropylphenyl phosphate is used as a flame retardant in textiles .

- Method : It is added to textiles during the manufacturing process to reduce the risk of a fire starting or spreading .

- Results : The use of flame retardants such as Isopropylphenyl phosphate in textiles has increased due to its effectiveness in reducing fire risks .

Rubber and Polyurethane Foam

- Field : Polymer Science

- Application : Isopropylphenyl phosphate is used as a flame retardant in rubber and polyurethane foam .

- Method : It is incorporated into these materials during the manufacturing process to enhance their fire resistance .

- Results : The addition of Isopropylphenyl phosphate improves the fire safety of these materials .

Antistatic Agent

- Field : Material Science

- Application : Isopropylphenyl phosphate is used as an antistatic agent .

- Method : It is added to materials to reduce or eliminate buildup of static electricity .

- Results : The use of Isopropylphenyl phosphate as an antistatic agent helps in preventing damage caused by static electricity .

Thermoplastic Blends and Nanocomposites

- Field : Polymer Science

- Application : Isopropylphenyl phosphate is used as a flame retardant in thermoplastic blends and nanocomposites .

- Method : It is incorporated into these materials during the manufacturing process to enhance their fire resistance .

- Results : The addition of Isopropylphenyl phosphate improves the fire safety of these materials .

Lubricating Properties

- Field : Mechanical Engineering

- Application : Isopropylphenyl phosphate is used for its lubricating properties .

- Method : It is added to mechanical systems to reduce friction and wear .

- Results : The use of Isopropylphenyl phosphate as a lubricant helps in improving the efficiency and lifespan of mechanical systems .

Safety And Hazards

IPPP is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

将来の方向性

Emerging organophosphate esters (OPEs), including IPPP, have been detected in wild fish for the first time. Some of these emerging OPEs exhibited greater or at least comparable contamination levels compared to traditional ones . This suggests that more research is needed to understand the environmental impact and health risks associated with these compounds.

特性

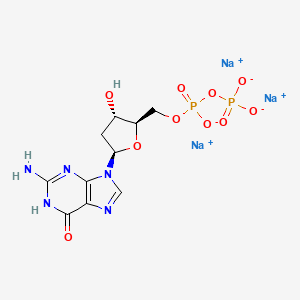

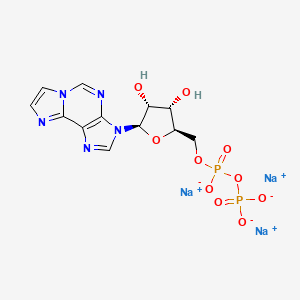

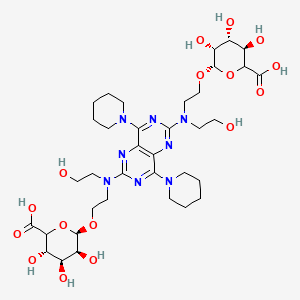

IUPAC Name |

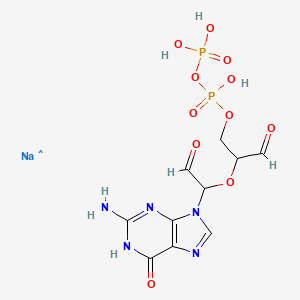

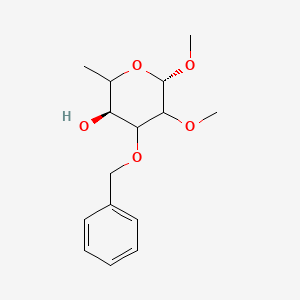

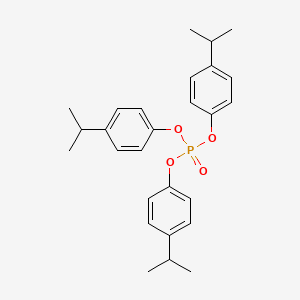

tris(4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVREEJNGJMLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858783 | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Tris(4-isopropylphenyl) phosphate | |

CAS RN |

26967-76-0, 2502-15-0 | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-isopropylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。